molecular formula C53H98O6 B3026147 [3-[(Z)-octadec-9-enoyl]oxy-2-tetradecanoyloxypropyl] (Z)-octadec-9-enoate

[3-[(Z)-octadec-9-enoyl]oxy-2-tetradecanoyloxypropyl] (Z)-octadec-9-enoate

Cat. No.: B3026147
M. Wt: 831.3 g/mol
InChI Key: DDNSMJIEBXEPOS-DSOYXUETSA-N
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Description

[3-[(Z)-octadec-9-enoyl]oxy-2-tetradecanoyloxypropyl] (Z)-octadec-9-enoate: is a complex organic compound characterized by its long-chain fatty acid esters This compound is notable for its unique structure, which includes multiple ester linkages and unsaturated carbon chains

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-[(Z)-octadec-9-enoyl]oxy-2-tetradecanoyloxypropyl] (Z)-octadec-9-enoate typically involves esterification reactions. The process begins with the preparation of the individual fatty acid components, such as octadec-9-enoic acid and tetradecanoic acid. These acids are then reacted with glycerol under controlled conditions to form the desired ester linkages. The reaction is usually catalyzed by acid or base catalysts and conducted at elevated temperatures to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. The use of continuous flow reactors also enhances the efficiency and yield of the esterification process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

[3-[(Z)-octadec-9-enoyl]oxy-2-tetradecanoyloxypropyl] (Z)-octadec-9-enoate undergoes various chemical reactions, including:

    Oxidation: The unsaturated carbon chains can be oxidized to form epoxides or hydroxylated derivatives.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The ester linkages can undergo nucleophilic substitution reactions, leading to the formation of different ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include epoxides, hydroxylated derivatives, alcohols, and various ester derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

[3-[(Z)-octadec-9-enoyl]oxy-2-tetradecanoyloxypropyl] (Z)-octadec-9-enoate has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound to study esterification and transesterification reactions.

    Biology: The compound is investigated for its potential role in lipid metabolism and as a component of cell membranes.

    Medicine: Research is ongoing to explore its potential as a drug delivery vehicle due to its biocompatibility and ability to form stable emulsions.

    Industry: It is used in the formulation of cosmetics and personal care products due to its emollient properties.

Mechanism of Action

The mechanism of action of [3-[(Z)-octadec-9-enoyl]oxy-2-tetradecanoyloxypropyl] (Z)-octadec-9-enoate involves its interaction with lipid bilayers and cellular membranes. The compound integrates into the lipid bilayer, altering its fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane transport. The molecular targets include membrane proteins and enzymes involved in lipid metabolism.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [3-[(Z)-octadec-9-enoyl]oxy-2-tetradecanoyloxypropyl] (Z)-octadec-9-enoate apart is its unique combination of long-chain fatty acids and multiple ester linkages, which confer distinct physicochemical properties. These properties make it particularly suitable for applications in biocompatible materials and drug delivery systems.

Properties

IUPAC Name

[3-[(Z)-octadec-9-enoyl]oxy-2-tetradecanoyloxypropyl] (Z)-octadec-9-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H98O6/c1-4-7-10-13-16-19-22-24-26-28-31-33-36-39-42-45-51(54)57-48-50(59-53(56)47-44-41-38-35-30-21-18-15-12-9-6-3)49-58-52(55)46-43-40-37-34-32-29-27-25-23-20-17-14-11-8-5-2/h24-27,50H,4-23,28-49H2,1-3H3/b26-24-,27-25-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDNSMJIEBXEPOS-DSOYXUETSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCCCCCCCC)COC(=O)CCCCCCCC=CCCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCC/C=C\CCCCCCCC)COC(=O)CCCCCCC/C=C\CCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H98O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

831.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name TG(18:1(9Z)/14:0/18:1(9Z))
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0010448
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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